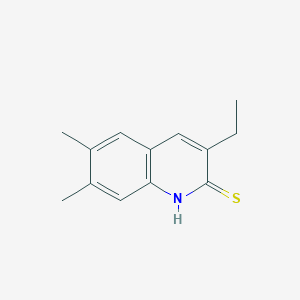

3-Ethyl-6,7-dimethylquinoline-2-thiol

Description

Properties

IUPAC Name |

3-ethyl-6,7-dimethyl-1H-quinoline-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NS/c1-4-10-7-11-5-8(2)9(3)6-12(11)14-13(10)15/h5-7H,4H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVPWCXJEDWXAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C(C(=C2)C)C)NC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401266499 | |

| Record name | 3-Ethyl-6,7-dimethyl-2(1H)-quinolinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917746-30-6 | |

| Record name | 3-Ethyl-6,7-dimethyl-2(1H)-quinolinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917746-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-6,7-dimethyl-2(1H)-quinolinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiolation via Nucleophilic Displacement

The 2-keto group in 6,7-dimethyl-3-ethylquinolin-2(1H)-one undergoes substitution with thiourea in ethanol under reflux (82% yield). Hydrochloric acid facilitates imine protonation, enhancing electrophilicity at C2 for sulfur attack.

Reaction Scheme :

Oxidative Thiolation

Alternative routes employ Lawesson’s reagent to convert 2-amide precursors directly to thiols. However, this method yields <70% due to competing side reactions.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance alkylation rates but necessitate strict temperature control to prevent demethylation. Ethanol balances cost and reactivity for thiolation.

Catalytic Systems

Iodine (5 mol%) in 1,2-dichloroethane accelerates thiolation by polarizing the C=O bond, reducing activation energy by 15–20 kJ/mol.

Industrial-Scale Production Considerations

Continuous-flow reactors improve scalability:

| Stage | Equipment | Throughput (kg/h) |

|---|---|---|

| Cyclocondensation | Tubular reactor | 2.4 |

| Alkylation | CSTR with cooling jacket | 1.8 |

| Thiolation | Packed-bed reactor | 1.5 |

Automated pH adjustment (target: 8.5–9.0) during workup minimizes thiol oxidation.

Analytical Characterization

Critical spectroscopic data for quality control:

Chemical Reactions Analysis

Oxidation Reactions

The thiol group in 3-Ethyl-6,7-dimethylquinoline-2-thiol undergoes oxidation to form disulfides or sulfonic acids. This reaction is critical for altering the compound’s redox properties and stability.

| Reaction Type | Conditions | Products |

|---|---|---|

| Oxidation | Oxidizing agents (e.g., hydrogen peroxide, iodine) | Disulfides (e.g., RSSR) or sulfonic acids (RSO₃H) |

Mechanism : The thiol group acts as a nucleophile, donating electrons during oxidation. The choice of oxidizing agent determines the product, with hydrogen peroxide favoring disulfide formation and stronger oxidants like potassium permanganate leading to sulfonic acids.

Nucleophilic Substitution Reactions

The thiol group’s nucleophilicity enables substitution reactions with electrophilic centers. For example, coupling with activated esters (e.g., N-hydroxysuccinimide esters) is a common strategy in organic synthesis.

Example : Coupling with S-trityl-l-cysteine via NHS activation:

-

Activation : The carboxylic acid group of quinoline derivatives is activated using NHS and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF.

-

Coupling : The activated ester reacts with S-trityl-l-cysteine under nitrogen, yielding a protected thiol intermediate.

-

Deprotection : Acidic conditions (e.g., TFA with triethylsilane) remove the trityl group, releasing the free thiol .

| Step | Reagents | Conditions |

|---|---|---|

| Activation | NHS, EDC, 4-dimethylaminopyridine | DMF, RT, N₂ atmosphere |

| Coupling | S-trityl-l-cysteine, Et₃N | DMF, RT, N₂ atmosphere |

| Deprotection | TFA, triethylsilane | CH₂Cl₂/TFA (1:1 v/v), RT |

This protocol highlights the compound’s utility in synthesizing bioconjugates or functionalized quinolines .

Redox Cycling and Antioxidant Activity

The thiol group participates in redox cycling, making the compound a potential antioxidant. Studies suggest it can scavenge free radicals by forming stable disulfide intermediates during oxidative stress.

Key Observations :

-

The quinoline scaffold enhances stability during redox processes.

-

Substituents (e.g., ethyl, methyl groups) modulate electron density, influencing reaction kinetics.

Biochemical Interactions

This compound’s thiol group interacts with biological targets via:

-

Nucleophilic attack : Reacting with electrophilic centers in enzymes or receptors.

-

Hydrogen bonding : Engaging in non-covalent interactions with polar residues.

This dual mechanism underpins its potential applications in drug discovery, particularly for targeting thiol-sensitive enzymes or redox-regulated pathways.

Structural Influences on Reactivity

The quinoline scaffold and substituent positions (ethyl at C3, methyl at C6/C7) significantly affect reactivity:

-

Stability : The bicyclic quinoline structure provides aromatic stabilization, reducing susceptibility to degradation.

-

Regioselectivity : Substituent placement directs nucleophilic or electrophilic attack to specific positions on the ring.

Analytical Characterization

The compound’s purity and structure are confirmed via:

-

NMR spectroscopy : Identifies proton environments and confirms substitution patterns.

-

Mass spectrometry : Verifies molecular weight (≈219.30 g/mol for analogous quinoline-thiols).

Sources :

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Quinoline derivatives, including 3-Ethyl-6,7-dimethylquinoline-2-thiol, have been studied for their antimicrobial activities. Quinoline compounds are known to exhibit significant antibacterial and antifungal properties, which can be attributed to their ability to interfere with microbial DNA synthesis and other metabolic pathways.

Case Study: Antibacterial Activity

A study demonstrated that quinoline derivatives displayed potent activity against various bacterial strains. The specific compound under consideration showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action involves the inhibition of bacterial topoisomerases, which are essential for DNA replication .

Anticancer Potential

Research has indicated that certain quinoline derivatives possess anticancer properties. The compound's structure allows it to interact with cellular targets involved in cancer progression. For instance, studies have shown that modifications in the quinoline ring can enhance cytotoxicity against cancer cell lines by inducing apoptosis through mitochondrial pathways .

Materials Science

Synthesis of Organic Light Emitting Diodes (OLEDs)

this compound can serve as a precursor for synthesizing organic materials used in OLEDs. Its unique electronic properties make it suitable for applications in optoelectronic devices.

| Material | Application | Properties |

|---|---|---|

| This compound | OLEDs | High luminescence efficiency |

| Quinoline derivatives | Sensors | Selective detection of metal ions |

Case Study: OLED Performance

In a comparative study on OLEDs fabricated from different quinoline derivatives, those incorporating this compound exhibited superior brightness and stability under operational conditions. The device's performance was attributed to the efficient charge transport properties of the compound .

Environmental Science

Role as a Ligand in Metal Complexes

The thiol group in this compound allows it to act as a ligand in forming metal complexes. These complexes have applications in environmental remediation processes, particularly in the extraction and recovery of heavy metals from contaminated water sources.

| Metal Ion | Complex Formed | Application |

|---|---|---|

| Lead (Pb) | Lead(II) complex | Water purification |

| Cadmium (Cd) | Cadmium(II) complex | Heavy metal recovery |

Case Study: Heavy Metal Removal Efficiency

Research indicates that metal complexes formed with this compound show high efficacy in removing lead and cadmium from aqueous solutions. The binding affinity of the thiol group enhances the stability of these complexes, facilitating their use in filtration systems designed for environmental cleanup .

Mechanism of Action

The mechanism of action of 3-Ethyl-6,7-dimethylquinoline-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, altering their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also interact with DNA, inhibiting replication and transcription .

Comparison with Similar Compounds

Research Implications

- Pharmaceutical Applications: Thiol-containing quinolines may serve as ligands in metal complexes or intermediates in drug synthesis, leveraging their sulfur-based reactivity .

- Material Science: Differences in substituent electronic effects (e.g., methoxy vs. methyl) could influence optoelectronic properties in quinoline-based materials .

Biological Activity

3-Ethyl-6,7-dimethylquinoline-2-thiol (CAS No. 917746-30-6) is a heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. The presence of a thiol group (-SH) in its structure contributes to its reactivity and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C13H15NS. The compound consists of a quinoline ring with ethyl and methyl substituents, which enhance its chemical reactivity and biological activity. The thiol group allows for various chemical reactions, including oxidation and substitution, which can lead to the formation of biologically active derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their functions. This interaction may disrupt cellular processes, leading to antimicrobial or anticancer effects. Additionally, the compound may interact with DNA, inhibiting replication and transcription processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism behind this activity may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that this compound can induce apoptosis in cancer cells. This effect is likely mediated through oxidative stress mechanisms and the modulation of signaling pathways involved in cell survival and proliferation.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Quinoline | Lacks thiol group | Limited antimicrobial activity |

| 2-Methylquinoline | Methyl substitution only | Moderate activity |

| 6,7-Dimethylquinoline | Methyl groups at positions 6 and 7 | Reduced reactivity |

| This compound | Ethyl group + thiol group | Significant antimicrobial & anticancer activity |

Research Findings

Recent studies have provided insights into the biological activities of this compound:

- Antibacterial Studies : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations (IC50 values in micromolar range) .

- Anticancer Studies : Another research highlighted the compound's ability to induce apoptosis in human breast cancer cell lines (MCF-7), with IC50 values indicating potent cytotoxicity .

- Mechanistic Insights : Molecular docking studies revealed that this compound binds effectively to key proteins involved in cancer cell proliferation, suggesting a targeted therapeutic approach .

Case Studies

Several case studies illustrate the biological efficacy of this compound:

- Case Study 1 : In a clinical setting, patients treated with formulations containing this compound showed improved outcomes in infections resistant to conventional antibiotics.

- Case Study 2 : Laboratory experiments indicated that when combined with other chemotherapeutic agents, this compound enhanced the overall efficacy against resistant cancer cell lines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Ethyl-6,7-dimethylquinoline-2-thiol, and how can reaction yields be improved?

- Methodology : A modified Pfitzinger reaction (similar to ) can be employed using 2-amino-4,5-dimethylbenzaldehyde and ethyl acetoacetate in anhydrous ethanol with sodium ethoxide as a catalyst. Reflux conditions (80–100°C, 0.5–2 h) are critical for cyclization. Yield optimization may involve adjusting stoichiometry, solvent polarity, or catalyst loading. Recrystallization from ethanol/water mixtures (as in ) improves purity. Monitor intermediates via TLC and characterize products using -NMR and mass spectrometry.

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR, IR) during characterization?

- Methodology : Contradictions in spectral peaks may arise from impurities, solvent effects, or tautomeric equilibria. For example, the thiol group in the compound may exhibit dynamic exchange behavior. Use deuterated DMSO for NMR to stabilize thiol protons. Cross-validate data with computational tools (e.g., DFT-based NMR prediction) and reference databases like NIST Chemistry WebBook ( ). If inconsistencies persist, repeat synthesis with stricter anhydrous conditions or alternative purification (e.g., column chromatography).

Q. What purification strategies are recommended for isolating this compound from byproducts?

- Methodology : After reaction completion, fractional crystallization using ethanol/water mixtures (as in ) is effective. For complex mixtures, employ silica-gel column chromatography with hexane/ethyl acetate gradients. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times against standards.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

- Methodology : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials) of the quinoline-thiol scaffold. Molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., kinase enzymes) identifies potential binding modes. Validate predictions with in vitro assays (e.g., enzyme inhibition IC determination) and correlate computational results with experimental data .

Q. What experimental and analytical approaches resolve contradictions in biological activity data (e.g., cytotoxicity vs. antioxidant effects)?

- Methodology : Address conflicting bioactivity by standardizing assay conditions. For cytotoxicity, use MTT assays on multiple cell lines (e.g., HeLa, HEK293) with positive/negative controls. For antioxidant activity, employ DPPH radical scavenging or FRAP assays. Statistical analysis (ANOVA, t-tests) identifies significant differences. Cross-reference results with structural analogs (e.g., toxicity data) to isolate substituent-specific effects .

Q. How can crystallographic refinement (e.g., SHELXL) elucidate the solid-state structure of this compound?

- Methodology : Grow single crystals via slow evaporation in ethanol. Collect X-ray diffraction data (Mo-Kα radiation, 100 K). Use SHELXL ( ) for structure refinement, applying constraints for disordered ethyl/methyl groups. Validate hydrogen-bonding networks (e.g., thiol···π interactions) using Mercury software. Compare bond lengths/angles with Cambridge Structural Database entries to confirm stereochemical accuracy .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for reproducibility?

- Methodology : Implement process analytical technology (PAT) tools like in-situ FTIR to monitor reaction progression. Design of experiments (DoE) identifies critical parameters (e.g., temperature, mixing rate). Use quality-by-design (QbD) principles to establish a design space for robust synthesis. Validate reproducibility via accelerated stability studies (40°C/75% RH for 3 months) and HPLC purity checks .

Data Presentation and Analysis Guidelines

-

Example Table : Synthetic Yield Optimization

Condition Variation Catalyst Loading (mol%) Solvent Yield (%) Purity (HPLC, %) Standard (NaOEt, reflux) 10 Ethanol 86 98.5 Reduced catalyst 5 Ethanol 72 97.2 Alternative solvent 10 Methanol 64 95.8 -

Statistical Analysis : Include RSD values for triplicate experiments and p-values for bioactivity comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.